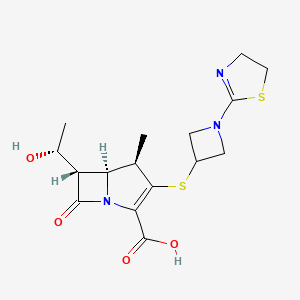

Tebipenem

Vue d'ensemble

Description

Le tébipénème est un antibiotique à large spectre administré par voie orale appartenant au sous-groupe des carbapénèmes des antibiotiques β-lactamines. Il a été développé pour lutter contre les bactéries qui ont acquis une résistance aux antibiotiques couramment utilisés. Le tébipénème est formulé sous forme d’ester de tébipénème pivoxil, ce qui améliore son absorption et sa biodisponibilité .

Applications De Recherche Scientifique

Tebipenem has a wide range of scientific research applications:

Chemistry: this compound is studied for its unique chemical properties and synthesis methods.

Biology: It is used to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.

Mécanisme D'action

Le tébipénème exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP), qui sont essentielles à la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne. Cette inhibition entraîne la lyse cellulaire et la mort des bactéries . Le tébipénème est particulièrement efficace contre les bactéries qui produisent des enzymes β-lactamases, qui confèrent une résistance à d’autres antibiotiques β-lactamines .

Analyse Biochimique

Biochemical Properties

Tebipenem has shown activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . The antibacterial activity of this compound against Haemophilus influenzae and Proteus mirabilis was stronger than that of other carbapenems .

Cellular Effects

This compound has shown special advantages in pediatric infections . It has performed well in clinical trials for ear infection and has shown potential in treating serious infections caused by MDR Enterobacteriaceae .

Molecular Mechanism

This compound is a slow substrate that inhibits the β-lactamase from Mycobacterium tuberculosis . It reacts with the enzyme to form enzyme-drug covalent complexes that are hydrolyzed extremely slowly .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound plasma concentrations increased in a linear and dose-proportional manner for doses of 100 to 900 mg and were comparable in the fasted and fed states for the 300- and 600-mg doses . Approximately 55% to 60% of this compound was recovered in the urine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The maximum urinary excretion rate was detected at 0–1 or 1–2 h for a dose of 100 or 200–400 mg . Cumulative amount of this compound excreted in urine by 24 h accounted up to 90, 95, and 80% of dose administered for three groups, respectively .

Metabolic Pathways

This compound is metabolized in the body, and its metabolites have been identified. The urine pharmaco-metabolomic analysis revealed urine metabolic trajectory of deviation at 0–1 or 1–2 h and gradually regressing back to the pre-dose group at the following time periods .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It demonstrated excellent distribution into skin and soft tissue of healthy subjects and patients with diabetic foot infections following oral administration of 600 mg of this compound pivoxil hydrobromide .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du tébipénème pivoxil implique plusieurs étapes clés :

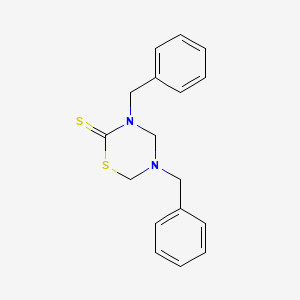

Réaction de condensation : Le phosphate d’azabicyclo et le chlorhydrate de 3-mercapto-1-(1,3-thiazoline-2-yl)azétidine sont condensés en utilisant l’acétonitrile comme solvant en présence de diisopropyléthylamine.

Méthodes de production industrielle

La préparation industrielle du tébipénème pivoxil implique :

Réaction de formation de sel : Le tébipénème, un solvant, un sel et un catalyseur de transfert de phase sont mélangés et mis à réagir à température ambiante.

Estérification : Le chlorométhylpivalate est ajouté, et une réaction d’estérification est effectuée.

Cristallisation : Après la réaction, le produit est extrait, concentré et cristallisé afin d’obtenir du tébipénème pivoxil.

Analyse Des Réactions Chimiques

Le tébipénème subit diverses réactions chimiques, notamment :

Oxydation et réduction : Le tébipénème peut être oxydé ou réduit dans des conditions spécifiques, bien que les mécanismes de réaction détaillés ne soient pas largement documentés.

Réactions de substitution : Le tébipénème peut subir des réactions de substitution, en particulier concernant son cycle β-lactame, qui est crucial pour son activité antibiotique.

Les réactifs et conditions courants utilisés dans ces réactions comprennent l’acétonitrile, la diisopropyléthylamine, l’éther acétique, le bicarbonate de potassium et le pivalate d’iodométhyle . Les principaux produits formés à partir de ces réactions sont le tébipénème et sa forme estérifiée, le tébipénème pivoxil .

Applications de la recherche scientifique

Le tébipénème a une large gamme d’applications en recherche scientifique :

Chimie : Le tébipénème est étudié pour ses propriétés chimiques uniques et ses méthodes de synthèse.

Biologie : Il est utilisé pour étudier les mécanismes de résistance bactérienne et l’efficacité des nouveaux antibiotiques.

Comparaison Avec Des Composés Similaires

Le tébipénème est unique parmi les carbapénèmes en raison de sa biodisponibilité orale, qui est obtenue par le biais de sa forme estérifiée, le tébipénème pivoxil . Les composés similaires comprennent :

Imipénème : Un carbapénème intraveineux ayant un large spectre d’activité mais qui n’est pas biodisponible par voie orale.

Ertapénème : Un carbapénème intraveineux ayant une demi-vie plus longue mais qui n’est pas non plus biodisponible par voie orale.

La biodisponibilité orale du tébipénème en fait une option précieuse pour le traitement ambulatoire des infections causées par des bactéries multirésistantes .

Propriétés

IUPAC Name |

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXLUDOKHXEFBQ-YJFSRANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167227 | |

| Record name | Tebipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161715-21-5 | |

| Record name | Tebipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)